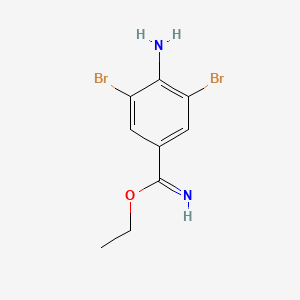

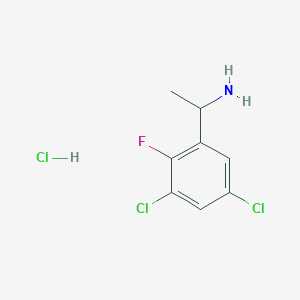

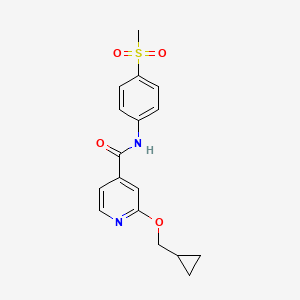

![molecular formula C22H20N4O2 B2506881 N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-38-4](/img/structure/B2506881.png)

N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide and related compounds involves several steps, including intramolecular cyclization, alkylation, and cycloaddition reactions. For instance, an intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative . Further functionalization of such compounds can be achieved through reactions with arylnitrile oxides to yield isoxazolines and isoxazoles . Additionally, the reaction of acid chlorides with amines, such as 2,3-diaminopyridine, can lead to the formation of carboxamides .

Molecular Structure Analysis

The molecular structure of related pyrazolo[3,4-b]pyridine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS . X-ray diffraction studies have been conducted to determine the crystal structures of some antipyrine-like derivatives, revealing the presence of hydrogen bonds and π-interactions that stabilize the molecular assemblies . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is diverse, with the ability to undergo various functionalization reactions. For example, the reaction of pyridoxal hydrochloride with N-arylcyanoacetamides leads to the formation of pyrano[2,3-c]pyridine-3-carboxamides . The reactivity is influenced by the presence of substituents on the pyrazole ring, which can affect the outcome of cycloaddition and other reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in some antipyrine-like derivatives, can lead to specific intermolecular interactions, such as halogen bonding . The solubility and thermal properties of these compounds can vary significantly, with some showing good solubility in polar solvents . The antimicrobial activity of certain derivatives indicates potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds using derivatives of N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Rahmouni et al. (2014) synthesized new isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the compound's utility in generating heterocyclic compounds with potential applications in medicinal chemistry (Rahmouni et al., 2014). Similarly, Fadda et al. (2012) utilized enaminonitriles, including the compound , to synthesize new pyrazole, pyridine, and pyrimidine derivatives, indicating its versatility in creating a broad range of heterocyclic compounds (Fadda et al., 2012).

Antimicrobial and Anticancer Applications

The compound's derivatives have been investigated for their antimicrobial and anticancer properties. Othman (2013) synthesized new pyridine-2(1H)-thiones and nicotinamides, among others, incorporating the compound, and evaluated them for antimicrobial activities, highlighting its potential in drug development (Othman, 2013). Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, further showcasing the compound's relevance in therapeutic applications (Rahmouni et al., 2016).

Utility in Heterocyclic Chemistry

Elneairy (2010) explored the compound's utility in heterocyclic synthesis, synthesizing pyridine-2(1H)-thione and related compounds, demonstrating its application in synthesizing complex heterocyclic structures (Elneairy, 2010). Abdel‐Latif et al. (2019) used the compound as a precursor for constructing new polyheterocyclic ring systems, highlighting its role as a versatile building block in synthetic chemistry (Abdel‐Latif et al., 2019).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-13-9-10-14(2)18(11-13)24-22(28)17-12-23-21-19(20(17)27)15(3)25-26(21)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCMFBQQDOSNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

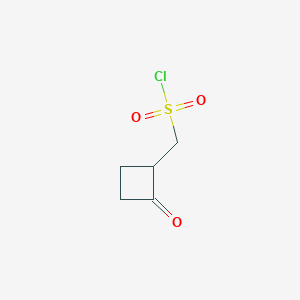

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)

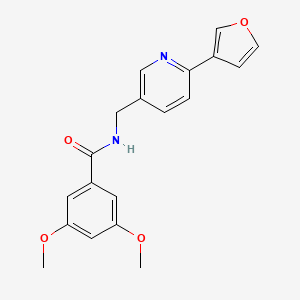

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)

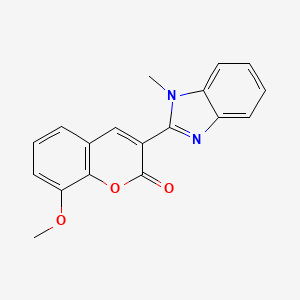

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)